molecular formula C14H15NOS B11792696 (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol

Katalognummer: B11792696
Molekulargewicht: 245.34 g/mol
InChI-Schlüssel: KZORPYNEQZBAEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C14H15NOS and a molecular weight of 245.34 g/mol . This compound is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a phenylmethanol moiety. It is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The ethylthio group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(Ethylthio)phenyl)(pyridin-2-yl)methanone
  • Phenyl(pyridin-2-yl)methanol

Uniqueness

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is unique due to the presence of both an ethylthio group and a pyridine ring, which confer specific chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H15NOS

Molekulargewicht

245.34 g/mol

IUPAC-Name

(4-ethylsulfanylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C14H15NOS/c1-2-17-12-8-9-15-13(10-12)14(16)11-6-4-3-5-7-11/h3-10,14,16H,2H2,1H3

InChI-Schlüssel

KZORPYNEQZBAEC-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.